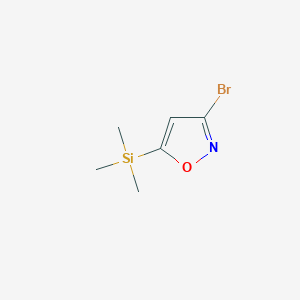
4-fluoronaphthalene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the reaction of 4-fluoronaphthalene with sulfonyl chloride under specific conditions. One common method includes the use of 2-naphthol and para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoronaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include methylthiolate ion for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with methylthiolate ion can yield methylthio-substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
4-fluoronaphthalene-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is essential for its use in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-fluoronaphthalene-2-sulfonyl chloride include:
Uniqueness
What sets this compound apart from these similar compounds is its sulfonyl chloride group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring specific chemical transformations and high reactivity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoronaphthalene-2-sulfonyl chloride involves the sulfonation of 4-fluoronaphthalene followed by the conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride.", "Starting Materials": [ "4-fluoronaphthalene", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride" ], "Reaction": [ "4-fluoronaphthalene is reacted with sulfuric acid and phosphorus pentoxide to form the corresponding sulfonic acid.", "The sulfonic acid is then treated with thionyl chloride to form 4-fluoronaphthalene-2-sulfonyl chloride." ] } | |
CAS-Nummer |
1793081-00-1 |
Molekularformel |
C10H6ClFO2S |
Molekulargewicht |
244.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



